molecular formula C16H16O4 B1649932 3,5-Dimethoxy-9,10-dihydrophenanthrene-2,7-diol CAS No. 108853-10-7

3,5-Dimethoxy-9,10-dihydrophenanthrene-2,7-diol

Cat. No.: B1649932
CAS No.: 108853-10-7
M. Wt: 272.29
InChI Key: BHEGXSNCDUBUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethoxy-9,10-dihydrophenanthrene-2,7-diol is a natural product found in Calanthe arisanensis, Dioscorea nipponica, and other organisms with data available.

Scientific Research Applications

Isolation and Characterization from Natural Sources

  • Isolation from Orchids: Compounds similar to 3,5-Dimethoxy-9,10-dihydrophenanthrene-2,7-diol, like various phenanthrenes and dihydrophenanthrenes, have been isolated from orchids such as Bulbophyllum vaginatum and Bletilla formosana. These compounds are characterized by spectroscopic analyses (Leong et al., 1997); (Lin et al., 2005).

Pharmacological Potential

  • Anti-inflammatory and Antioxidant Activities

    A regioselective synthesis study showed that similar compounds exhibit good antioxidant and anti-inflammatory activity in in vitro assays. The activities are attributed to the presence of phenolic hydroxyl groups (Kanekar et al., 2013).

  • Inhibition of Inflammatory Signalling

    9,10‐Dihydro‐2,5‐dimethoxyphenanthrene‐1,7‐diol, a compound structurally similar to this compound, has been identified to inhibit inflammatory signaling mediated by Toll‐like receptors, showcasing potential anti-inflammatory properties (Datla et al., 2010).

Chemical Properties and Synthesis

  • Synthetic Pathways and Molecular Structures

    Studies have focused on the regioselective synthesis of phenanthrene derivatives, determining their molecular structures and exploring the effects of substituents on their properties (Suzuki et al., 2000).

  • Biomimetic Synthesis

    Biomimetic synthesis techniques have been employed to create dimeric phenanthrene derivatives, demonstrating high yields and confirming the structures of new compounds through spectral data (Majumder & Basak, 1991).

Biological Activities

  • Antimicrobial Activities: Some dihydrophenanthrenes display significant antimicrobial activities, including against agricultural pathogenic fungi and human pathogenic bacteria, highlighting their potential in developing new antimicrobial agents (Zhao et al., 2018).

Properties

CAS No.

108853-10-7

Molecular Formula

C16H16O4

Molecular Weight

272.29

IUPAC Name

3,5-dimethoxy-9,10-dihydrophenanthrene-2,7-diol

InChI

InChI=1S/C16H16O4/c1-19-14-8-12-9(6-13(14)18)3-4-10-5-11(17)7-15(20-2)16(10)12/h5-8,17-18H,3-4H2,1-2H3

InChI Key

BHEGXSNCDUBUFA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)O)OC)O

Canonical SMILES

COC1=CC(=CC2=C1C3=CC(=C(C=C3CC2)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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